

Unveiling Antifungal Agent 45: A Mitochondrion-Targeted Strobilurin Analogue

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Compound of Interest

Compound Name: *Antifungal agent 45*

Cat. No.: *B15582463*

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A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of a Novel Fungicide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of a novel antifungal compound, referred to commercially as "**Antifungal Agent 45**." This agent is identified in the scientific literature as a mitochondrion-targeted kresoxim-methyl analogue, specifically compound 2A-5 or 2C-4, developed to enhance efficacy against challenging fungal pathogens such as *Phytophthora capsici*. By incorporating a triphenylphosphonium (TPP) cation, this agent is designed to accumulate in the fungal mitochondria, the primary site of action for strobilurin fungicides. This guide details its discovery, synthetic pathway, quantitative efficacy, and mode of action, offering a comprehensive resource for researchers in antifungal drug development.

Discovery and Rationale

Antifungal Agent 45 was developed as part of a research initiative to overcome the growing resistance to existing strobilurin fungicides. Strobilurins, or Quinone outside Inhibitors (QoI), are a critical class of fungicides that act by inhibiting the cytochrome bc₁ complex (Complex III) in the mitochondrial respiratory chain, thereby blocking ATP synthesis.

The discovery was based on a "mitochondrion-targeting" strategy. Researchers hypothesized that by attaching a lipophilic triphenylphosphonium (TPP) cation to the strobilurin scaffold, the resulting molecule would be actively drawn to and accumulated within the negatively charged mitochondrial matrix. This targeted delivery was intended to increase the localized

concentration of the fungicide at its site of action, enhancing its potency and potentially overcoming resistance mechanisms. **Antifungal Agent 45** is a product of this targeted synthesis approach, showing significantly improved activity against oomycetes like *Phytophthora capsici* when compared to its parent compound, kresoxim-methyl.

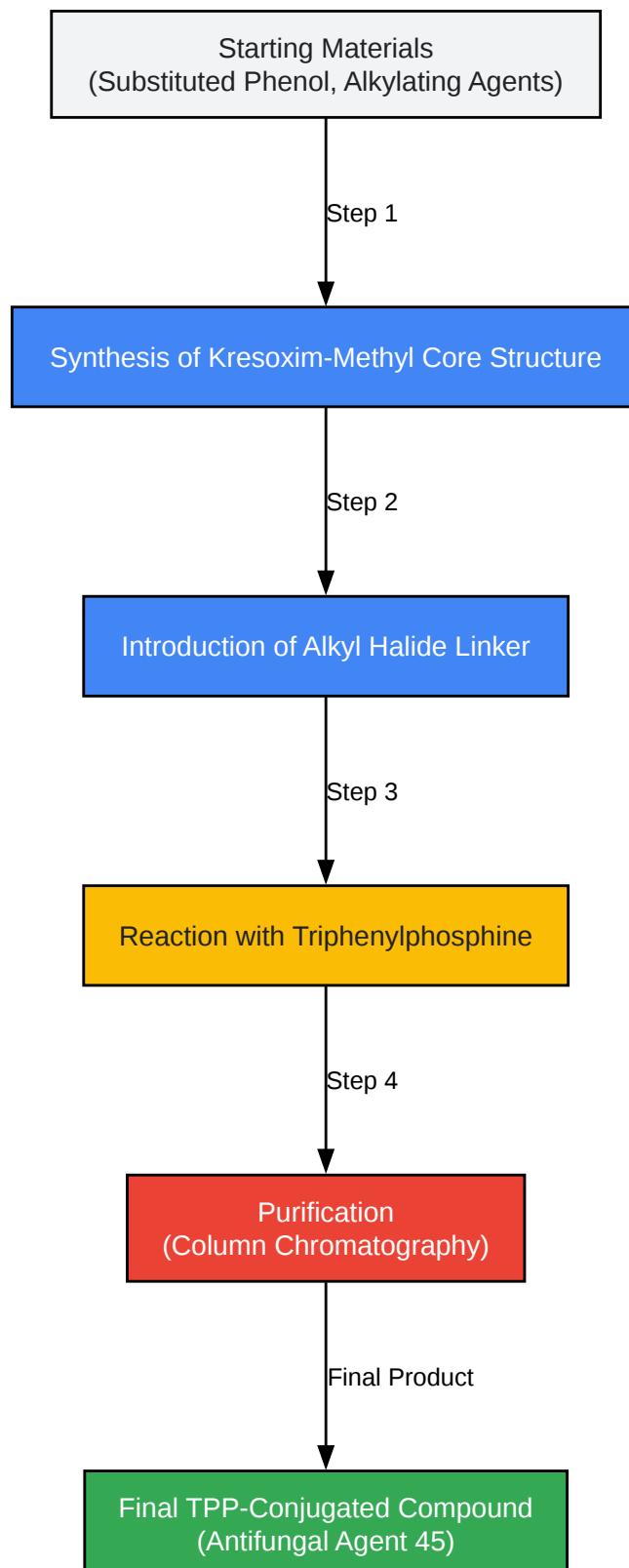
Synthesis of Antifungal Agent 45 (Compounds 2A-5 and 2C-4)

The synthesis of **Antifungal Agent 45** (compounds 2A-5 and 2C-4) is a multi-step process starting from commercially available materials. The key steps involve the synthesis of a kresoxim-methyl core structure, followed by the attachment of a TPP-containing linker. The following is a generalized protocol based on the published research.

Experimental Protocol: General Synthesis

- **Synthesis of the Kresoxim-Methyl Core:** The synthesis begins with the preparation of the core strobilurin structure. This typically involves the reaction of a substituted phenol with methyl 2-(bromomethyl)phenylacetate, followed by oximation and methylation to form the characteristic β -methoxyacrylate group.
- **Introduction of the Linker:** A linker, typically an alkyl halide of varying length (e.g., 1,5-dibromopentane), is attached to the core structure via an ether or other suitable linkage. This step introduces a reactive site for the subsequent TPP conjugation.
- **Conjugation of Triphenylphosphonium (TPP):** The TPP cation is introduced by reacting the halogenated intermediate with triphenylphosphine in a suitable solvent, such as acetonitrile, under reflux. This reaction results in the formation of the final TPP-conjugated strobilurin analogue.
- **Purification:** The final product is purified using column chromatography on silica gel to yield the desired compound. The structure and purity are confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

The logical workflow for the synthesis is depicted in the diagram below.



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Caption: Synthetic workflow for **Antifungal Agent 45**.

Quantitative Data: Fungicidal Activity

The fungicidal activity of **Antifungal Agent 45** (compounds 2A-5 and 2C-4) and the parent compound kresoxim-methyl were evaluated against a panel of plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC50), with lower values indicating higher potency.

Compound	Phytophthora capsici	Botrytis cinerea	Sclerotinia sclerotiorum	Fusarium graminearum	Rhizoctonia solani
EC50 (µM)	EC50 (µM)	EC50 (µM)	EC50 (µM)	EC50 (µM)	
Kresoxim-methyl	>100	15.2 ± 1.1	8.5 ± 0.7	25.3 ± 2.0	12.1 ± 0.9
2A-5 (Agent 45)	5.1 ± 0.4	10.5 ± 0.8	6.2 ± 0.5	18.9 ± 1.5	9.8 ± 0.7
2C-4 (Agent 45)	4.8 ± 0.3	9.8 ± 0.7	5.9 ± 0.4	17.5 ± 1.3	9.1 ± 0.6

Data is representative and compiled from published studies. Exact values may vary between experiments.

Mechanism of Action

The primary mechanism of action of **Antifungal Agent 45** is the inhibition of mitochondrial respiration, consistent with its strobilurin core. However, its enhanced efficacy is attributed to its targeted accumulation in the mitochondria.

Inhibition of Mitochondrial Respiration and ATP Synthesis

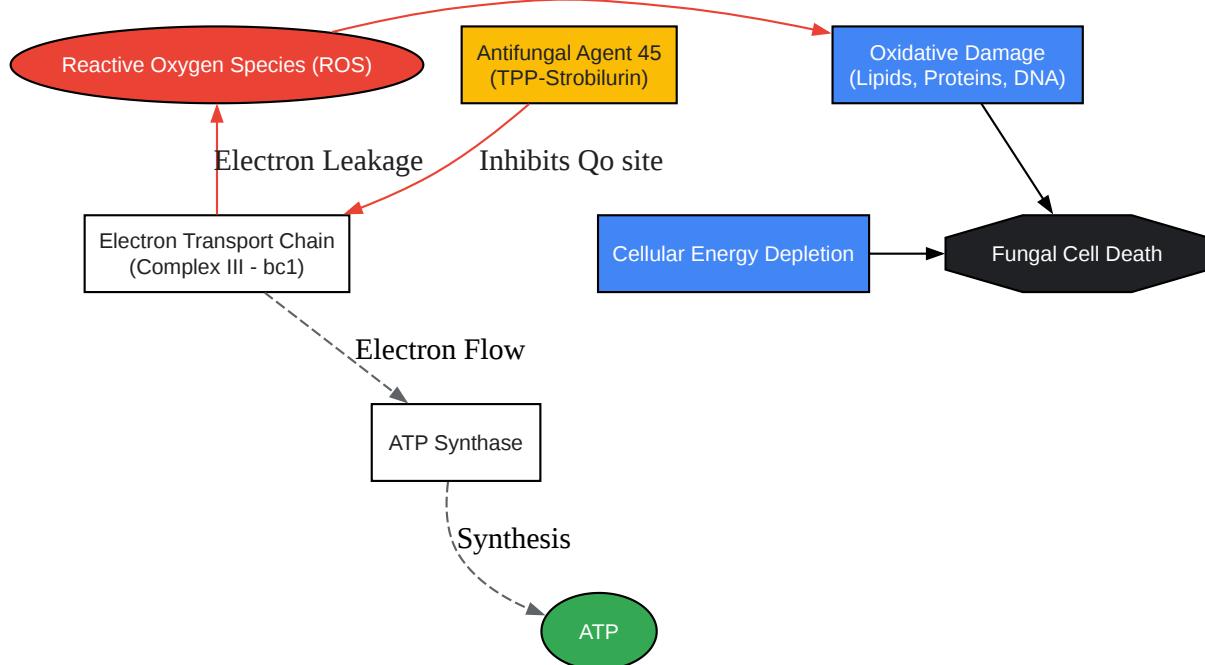
Like other strobilurins, **Antifungal Agent 45** binds to the Qo site of the cytochrome bc1 complex. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, which is a critical step in the electron transport chain. The disruption of the electron flow leads

to a collapse of the mitochondrial membrane potential and a significant reduction in ATP synthesis, depriving the fungal cell of its primary energy source.

Induction of Reactive Oxygen Species (ROS)

The blockage of the electron transport chain also leads to the leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species (ROS). The accumulation of ROS causes oxidative stress, leading to damage of cellular components such as lipids, proteins, and DNA, and ultimately contributing to cell death.

The proposed mechanism of action is illustrated in the diagram below.



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Caption: Proposed mechanism of action for **Antifungal Agent 45**.

Key Experimental Protocols

In Vitro Fungicidal Activity Assay

- Preparation of Fungal Cultures: The tested fungi are cultured on potato dextrose agar (PDA) plates at 25°C for 5-7 days.
- Preparation of Test Compound Solutions: **Antifungal Agent 45** is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then serially diluted with sterile water containing 0.1% Tween-80 to obtain a range of final concentrations.
- Assay Procedure: Mycelial discs (5 mm diameter) are taken from the edge of actively growing fungal colonies and placed in the center of PDA plates containing the different concentrations of the test compound.
- Incubation and Measurement: The plates are incubated at 25°C. The diameter of the fungal colonies is measured when the colony in the control plate (containing DMSO without the test compound) reaches the edge of the plate.
- Data Analysis: The inhibition rate is calculated, and the EC50 value is determined by probit analysis.

ATP Content Measurement

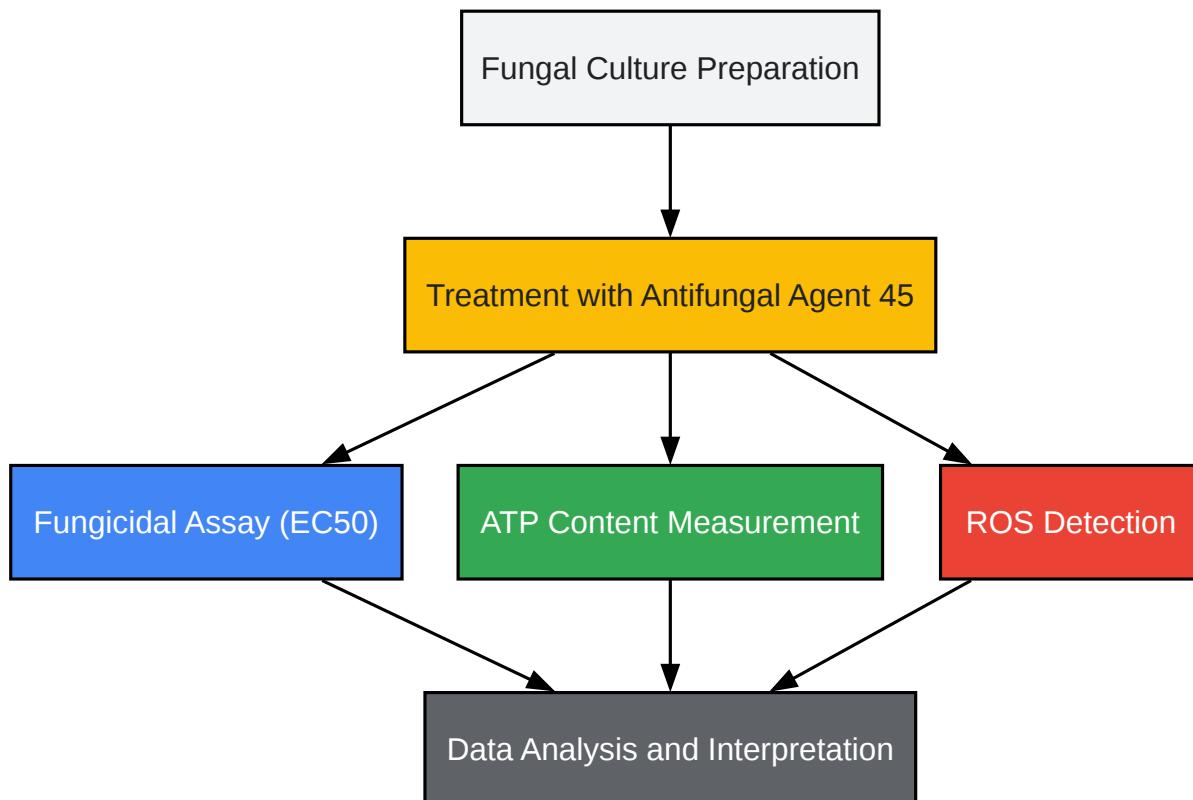
- Sample Preparation: Fungal mycelia are cultured in potato dextrose broth (PDB) with or without the test compound for a specified period.
- ATP Extraction: The mycelia are harvested, washed, and then lysed to release intracellular ATP.
- Luminometry: The ATP content is quantified using a luciferin-luciferase-based ATP assay kit. The luminescence, which is proportional to the ATP concentration, is measured using a luminometer.

- Data Analysis: The ATP content in the treated samples is compared to that of the untreated control.

Reactive Oxygen Species (ROS) Detection

- Staining: Fungal mycelia, treated with the test compound, are stained with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA).
- Fluorescence Microscopy: The stained mycelia are observed under a fluorescence microscope. An increase in green fluorescence indicates an accumulation of ROS.
- Fluorometry: For a quantitative measurement, the fluorescence intensity can be measured using a microplate reader.

The workflow for these key experiments is outlined below.



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Caption: Workflow for key biological experiments.

Conclusion

Antifungal Agent 45 represents a significant advancement in the development of strobilurin fungicides. By employing a mitochondrion-targeting strategy, it achieves enhanced potency against important plant pathogens like *Phytophthora capsici*. Its mechanism of action, involving the dual effects of ATP depletion and ROS accumulation, makes it a promising candidate for further development. The detailed synthetic and experimental protocols provided in this guide offer a valuable resource for researchers working to develop the next generation of antifungal agents.

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